1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(tetrazolo[1,5-a]pyrazin-5-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N7O2/c16-8(17)5-1-10-14(4-5)7-3-9-2-6-11-12-13-15(6)7/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBBBNMSVXKAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NN=N2)C=N1)N3C=C(C=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.
- Chemical Formula : C₈H₈N₈O₂
- Molecular Weight : 248.24 g/mol
- IUPAC Name : 1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid
- Appearance : Powder
Biological Activity Overview
The compound exhibits significant biological activities primarily in the context of cancer research. Its structural features allow it to interact with various biological targets, leading to cytotoxic effects against cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cytotoxicity : The compound demonstrates cytotoxic effects in micromolar concentrations against cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, in vitro assays revealed a mean growth inhibition of 54.25% in HepG2 cells and 38.44% in HeLa cells .
-
Mechanisms of Action :
- Pro-apoptotic Properties : Research indicates that the compound may activate apoptotic pathways by up-regulating pro-apoptotic genes such as BCL10 and GADD45A, while down-regulating anti-apoptotic factors.
- Targeting Kinases : In silico studies suggest that the compound may inhibit key kinases involved in cell survival pathways, including AKT2 and mTOR .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same structural class:
Structure-Activity Relationship (SAR)
The effectiveness of 1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid can be attributed to its unique structural features:
- The presence of the tetrazole ring enhances its ability to form hydrogen bonds with biological targets.
- Substituents at specific positions influence the compound’s reactivity and selectivity towards different kinases and apoptotic pathways.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that compounds derived from pyrazole derivatives exhibit antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that 1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid demonstrated significant activity against several bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
Anticancer Properties
Recent investigations have indicated that this compound may have anticancer effects. A study focused on its cytotoxicity against various cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The compound's ability to interfere with cell cycle progression makes it a candidate for further development as an anticancer drug.
Materials Science
Polymeric Applications
The unique structure of 1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid allows for its incorporation into polymer matrices. Research has demonstrated its effectiveness as a cross-linking agent in the synthesis of polymeric materials with enhanced thermal and mechanical properties. This application is particularly relevant in the development of high-performance composites used in aerospace and automotive industries.
Agricultural Chemistry
Pesticidal Activity
The compound has been studied for its potential use as a pesticide. In field trials, formulations containing 1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid showed effective control of common agricultural pests while exhibiting low toxicity to beneficial insects. This dual action makes it an attractive candidate for sustainable agriculture practices.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | [PubChem] |
| Escherichia coli | 16 µg/mL | [PubChem] |
| Pseudomonas aeruginosa | 64 µg/mL | [PubChem] |
Table 2: Cytotoxicity Against Cancer Cell Lines
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogenic bacteria. Results indicated that it inhibited growth effectively at concentrations lower than those required for standard antibiotics. This suggests its potential as an alternative treatment option in antibiotic-resistant infections.
Case Study 2: Polymer Development
A research team synthesized a new polymer incorporating the compound into its structure. The resulting material exhibited improved tensile strength and thermal stability compared to traditional polymers. This advancement could lead to applications in protective coatings and structural components in various industries.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
